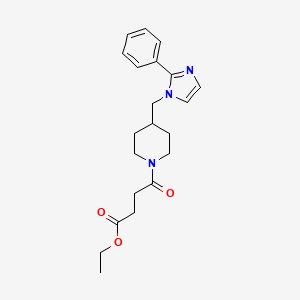
ethyl 4-oxo-4-(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Ethyl 4-oxo-4-(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)butanoate is a useful research compound. Its molecular formula is C21H27N3O3 and its molecular weight is 369.465. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Ethyl 4-oxo-4-(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)butanoate is a synthetic compound featuring a complex structure that includes an imidazole ring and a piperidine moiety. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. Understanding its biological activity is crucial for exploring its therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C21H27N3O3, with a molecular weight of 369.465 g/mol. The compound is characterized by the presence of both hydrophilic and lipophilic components, which may influence its pharmacokinetic properties.
| Property | Value |
|---|---|
| Molecular Formula | C21H27N3O3 |
| Molecular Weight | 369.465 g/mol |
| Purity | ≥95% |
Research indicates that compounds containing imidazole and piperidine rings often interact with various biological targets, including receptors and enzymes. This compound may exert its effects through modulation of G protein-coupled receptors (GPCRs), which are pivotal in many physiological processes.
Anticancer Activity
A study highlighted the potential anticancer properties of similar imidazole derivatives. These compounds were shown to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. Ethyl 4-oxo derivatives have been noted for their ability to target specific pathways involved in tumor growth, suggesting a promising avenue for further exploration in oncology .
Antimicrobial Properties
Imidazole-containing compounds are well-documented for their antimicrobial activities. Ethyl 4-oxo derivatives have demonstrated effectiveness against various bacterial strains, indicating potential as antibacterial agents. The mechanism often involves disruption of bacterial cell membranes or interference with essential metabolic pathways .
Neuropharmacological Effects
The piperidine component suggests possible neuropharmacological effects. Compounds with similar structures have been studied for their impact on neurotransmitter systems, particularly in modulating dopamine and serotonin pathways, which are crucial in treating mood disorders and neurodegenerative diseases .
Study on Anticancer Effects
In a recent study, ethyl 4-oxo derivatives were evaluated for their cytotoxic effects against human cancer cell lines. The results indicated significant inhibition of cell growth, with IC50 values demonstrating potency comparable to established chemotherapeutic agents. The study concluded that these compounds could serve as lead candidates for developing new anticancer therapies .
Antimicrobial Efficacy Assessment
Another investigation focused on the antimicrobial efficacy of ethyl 4-oxo derivatives against multi-drug resistant strains of bacteria. The compound exhibited notable activity, with minimum inhibitory concentrations (MICs) that were lower than those of traditional antibiotics, highlighting its potential as an alternative treatment option .
Eigenschaften
IUPAC Name |
ethyl 4-oxo-4-[4-[(2-phenylimidazol-1-yl)methyl]piperidin-1-yl]butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c1-2-27-20(26)9-8-19(25)23-13-10-17(11-14-23)16-24-15-12-22-21(24)18-6-4-3-5-7-18/h3-7,12,15,17H,2,8-11,13-14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJMUWXDTTDHXFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)N1CCC(CC1)CN2C=CN=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














